![molecular formula C7H11N3 B12088232 2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- CAS No. 1185309-60-7](/img/structure/B12088232.png)
2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- is a deuterated derivative of pyrimidinamine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of medicinal chemistry and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- typically involves the introduction of deuterium atoms into the pyrimidinamine structure. This can be achieved through a series of deuterium exchange reactions. One common method involves the use of deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of a base like potassium carbonate (K2CO3) to replace the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions using deuterated solvents and reagents. The process is optimized to ensure high yield and purity of the deuterated product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired isotopic substitution.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrimidine compounds.
Applications De Recherche Scientifique
2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of pyrimidine metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in pyrimidine metabolism. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the metabolic stability and pathways of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: This compound has similar structural features but lacks the deuterium atoms.
2-Aminopyrimidine: Another pyrimidine derivative with an amino group at the 2-position.
Uniqueness
The presence of deuterium atoms in 2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]- makes it unique compared to its non-deuterated counterparts. Deuterium substitution can lead to differences in chemical reactivity, metabolic stability, and biological activity, making it a valuable tool in research and development.
Propriétés
Numéro CAS |
1185309-60-7 |
|---|---|
Formule moléculaire |
C7H11N3 |
Poids moléculaire |
144.23 g/mol |
Nom IUPAC |
4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-4-9-7(8)10-6/h3-5H,1-2H3,(H2,8,9,10)/i1D3,2D3,5D |
Clé InChI |
AVRNZAITOUMSPB-TXVPSQRDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C1=NC(=NC=C1)N)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)C1=NC(=NC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



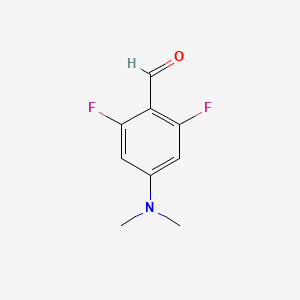
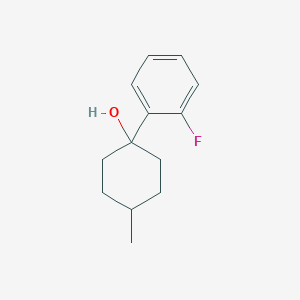
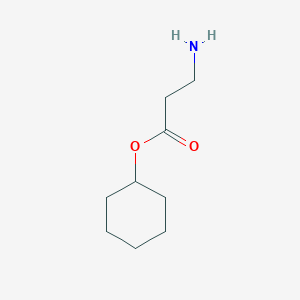
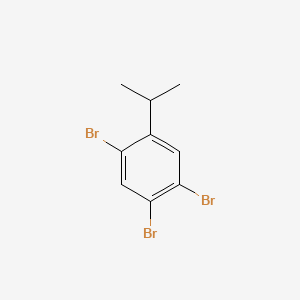
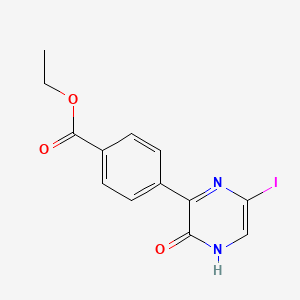
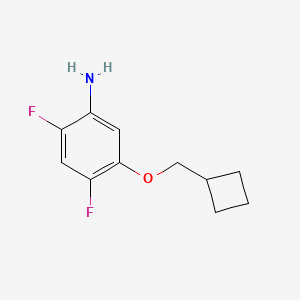


![4-Tert-butyl-2-({[2-({[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}amino)cyclohexyl]imino}methyl)-6-(morpholin-4-ylmethyl)phenol](/img/structure/B12088212.png)

![2-[3-(Trifluoromethyl)phenoxy]benzenecarbaldehyde oxime](/img/structure/B12088221.png)


